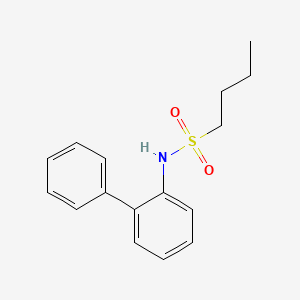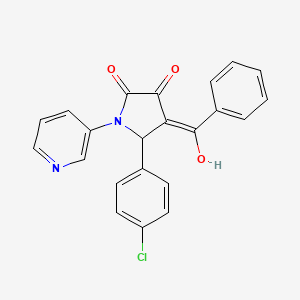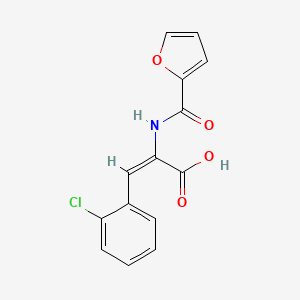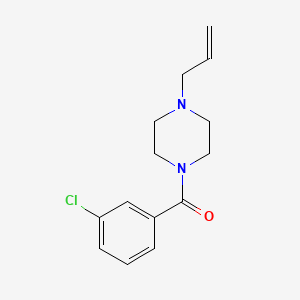
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide, also known as DHI-2BA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHI-2BA is a derivative of isochroman, which is a bicyclic organic compound found in various natural products. The synthesis of DHI-2BA has been achieved through several methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide involves the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the activation of NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines. It also activates the Nrf2-ARE pathway, which is involved in the expression of antioxidant enzymes. This compound has also been found to inhibit the activation of MAPKs, which are involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. It also exhibits anti-inflammatory and antioxidant properties, making it a useful tool for studying inflammation and oxidative stress-related diseases. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Future research should focus on optimizing the synthesis of this compound and improving its solubility and stability. Further studies are also needed to investigate the efficacy of this compound in animal models and clinical trials. Additionally, the potential side effects and drug interactions of this compound should be thoroughly investigated.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been achieved through various methods. One of the most common methods involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 3,4-dihydroisocoumarin with crotonic acid in the presence of a base catalyst. The yield of this compound obtained through these methods ranges from 25-70%.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-butenamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been found to scavenge free radicals and protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
(E)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-5-14(16)15-10-13-12-7-4-3-6-11(12)8-9-17-13/h2-7,13H,8-10H2,1H3,(H,15,16)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPANOHQXUHKKX-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)



![4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B5329440.png)

![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5329451.png)


![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)